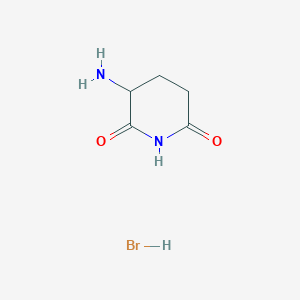

3-Aminopiperidine-2,6-dione hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRLXLAQOHQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Faced Scaffold: An In-depth Technical Guide to the Biological Activity of 3-Aminopiperidine-2,6-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-aminopiperidine-2,6-dione scaffold, a core component of thalidomide and its analogs (lenalidomide and pomalidomide), represents a paradigm shift in drug discovery. Initially marred by tragic teratogenic effects, this chemical entity has been repurposed into a powerful therapeutic platform, primarily for hematological malignancies. This guide delves into the intricate molecular mechanisms underpinning the diverse biological activities of these compounds. We will explore their function as "molecular glues," their modulation of the ubiquitin-proteasome system, and the downstream consequences on immunomodulation, angiogenesis, and cell proliferation. This document provides a comprehensive resource for researchers, offering detailed experimental protocols and insights into the structure-activity relationships that govern the efficacy and specificity of these remarkable molecules.

Introduction: From Pariah to Paradigm

The story of the 3-aminopiperidine-2,6-dione ring system is one of redemption in medicinal chemistry. Its most infamous representative, thalidomide, was withdrawn from the market in the 1960s due to its devastating teratogenicity[1]. However, subsequent research unveiled its potent anti-inflammatory and immunomodulatory properties, leading to its re-emergence for treating conditions like erythema nodosum leprosum and multiple myeloma[1][2]. This revival spurred the development of analogs, lenalidomide and pomalidomide, with improved potency and distinct clinical profiles[2][3].

These compounds, collectively known as immunomodulatory drugs (IMiDs®), do not follow the traditional lock-and-key model of enzyme inhibition. Instead, they function as "molecular glues," a novel class of therapeutics that induce or stabilize protein-protein interactions[4]. This guide will dissect the core mechanism of action, focusing on the recruitment of neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their targeted degradation and the subsequent pleiotropic biological effects.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for 3-aminopiperidine-2,6-dione derivatives is their ability to bind to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex[1][5]. This binding event remodels the substrate-binding surface of CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates"[1].

The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. This targeted protein degradation is the primary driver of the therapeutic effects of IMiDs®. Two of the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[5][6][7].

Figure 1: The "Molecular Glue" Mechanism of 3-Aminopiperidine-2,6-dione Derivatives.

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has profound effects on both malignant cells and the immune system.

-

Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis[5].

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation by IMiDs® leads to increased IL-2 production, which in turn enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells[2][8][9]. This T-cell co-stimulation is a hallmark of the immunomodulatory activity of these compounds.

-

Anti-inflammatory Effects: 3-Aminopiperidine-2,6-dione derivatives also exhibit anti-inflammatory properties, most notably through the inhibition of tumor necrosis factor-alpha (TNF-α) production from monocytes[2][10]. The precise mechanism of TNF-α inhibition is complex and may be partially independent of neosubstrate degradation, although CRBN is still implicated[2].

Figure 2: Key Downstream Biological Effects of IMiD®-mediated Neosubstrate Degradation.

Structure-Activity Relationship (SAR)

Subtle modifications to the 3-aminopiperidine-2,6-dione scaffold can dramatically alter the neosubstrate specificity and overall biological activity of the resulting derivative. The glutarimide moiety is essential for binding to the tri-tryptophan pocket of CRBN[4]. The phthalimide portion, however, is the primary determinant of neosubstrate recognition[11].

For instance, the presence of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide enhances their affinity for CRBN and their potency in degrading IKZF1 and IKZF3 compared to thalidomide[3]. Furthermore, lenalidomide, but not thalidomide or pomalidomide, can efficiently degrade casein kinase 1α (CK1α), a neosubstrate implicated in the treatment of myelodysplastic syndrome with deletion of chromosome 5q[1]. This difference is attributed to steric hindrance caused by the carbonyl group on the phthalimide ring of thalidomide and pomalidomide[11].

| Derivative | Key Structural Feature | Primary Neosubstrates | Relative Potency (IKZF1/3 Degradation) |

| Thalidomide | Phthalimide ring | IKZF1, IKZF3, SALL4 | + |

| Lenalidomide | 4-amino-phthalimide ring | IKZF1, IKZF3, CK1α | ++ |

| Pomalidomide | 4-amino-phthalimide ring, additional carbonyl | IKZF1, IKZF3 | +++ |

Table 1: Structure-Activity Relationship of Key 3-Aminopiperidine-2,6-dione Derivatives.

Therapeutic Applications

The unique mechanism of action of 3-aminopiperidine-2,6-dione derivatives has led to their successful application in several clinical settings, primarily in hematologic malignancies.

-

Multiple Myeloma (MM): Lenalidomide and pomalidomide, often in combination with dexamethasone and other anti-myeloma agents, are cornerstones of treatment for both newly diagnosed and relapsed/refractory MM[1][5][12]. Their dual action of directly killing myeloma cells and enhancing the anti-tumor immune response contributes to their efficacy.

-

Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS with a deletion of the long arm of chromosome 5 (del(5q)), a subtype characterized by haploinsufficiency of the CK1α gene[1]. The lenalidomide-induced degradation of the remaining CK1α protein is synthetically lethal to these cancer cells.

-

Other Hematological Malignancies: The therapeutic potential of these compounds is being explored in other B-cell malignancies, such as lymphoma[13].

Key Experimental Protocols

The following protocols provide a framework for characterizing the biological activity of 3-aminopiperidine-2,6-dione derivatives.

Western Blot for Neosubstrate Degradation

This protocol is designed to assess the degradation of IKZF1 and IKZF3 in multiple myeloma cell lines following treatment with a test compound.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, H929)

-

Test compound (and vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed multiple myeloma cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4, 8, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a compound to induce the ubiquitination of a neosubstrate in the presence of the CRL4^CRBN^ complex.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant neosubstrate (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Test compound (and vehicle control)

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, CRL4^CRBN^, neosubstrate, ubiquitin, and reaction buffer on ice.

-

Add the test compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-neosubstrate antibody to detect higher molecular weight ubiquitinated species (a ladder or smear) and with an anti-ubiquitin antibody for confirmation.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol measures the mRNA levels of IL-2 and TNF-α in peripheral blood mononuclear cells (PBMCs) or a relevant cell line to assess the immunomodulatory and anti-inflammatory effects of a test compound.

Materials:

-

Human PBMCs or a suitable cell line (e.g., Jurkat for IL-2, THP-1 for TNF-α)

-

Test compound (and vehicle control)

-

Stimulating agent (e.g., PHA for IL-2, LPS for TNF-α)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for IL-2, TNF-α, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Isolate and culture the cells.

-

Pre-treat the cells with the test compound or vehicle control for a specified time.

-

Stimulate the cells with the appropriate agent (e.g., PHA or LPS).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

CRBN Knockout via CRISPR-Cas9

Generating a CRBN knockout cell line is essential for confirming that the observed biological effects of a compound are CRBN-dependent.

Materials:

-

Target cell line

-

CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the CRBN gene

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Reagents for single-cell cloning

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Sanger sequencing reagents

-

Western blot reagents to confirm loss of CRBN protein

Procedure:

-

Design and clone a gRNA targeting an early exon of the CRBN gene into a Cas9 expression vector.

-

Transfect the target cell line with the CRBN-targeting CRISPR-Cas9 plasmid.

-

Select for transfected cells using FACS (if the plasmid contains a fluorescent marker) or antibiotic selection.

-

Perform single-cell cloning to isolate individual cell colonies.

-

Expand the clonal populations.

-

Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the CRBN gene.

-

Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of CRBN protein expression in knockout clones by Western blotting.

-

Use the validated CRBN knockout cell line to test for the compound's activity, which should be abrogated in the absence of CRBN.

Conclusion and Future Directions

The 3-aminopiperidine-2,6-dione scaffold has ushered in a new era of targeted protein degradation. The ability of these "molecular glues" to reprogram the substrate specificity of the CRBN E3 ubiquitin ligase has provided a powerful strategy for eliminating disease-driving proteins that were previously considered "undruggable." The clinical success of lenalidomide and pomalidomide in multiple myeloma is a testament to the potential of this therapeutic modality.

Future research will likely focus on several key areas:

-

Expanding the Neosubstrate Landscape: Identifying new neosubstrates for existing and novel CRBN-binding compounds will open up new therapeutic avenues for a wider range of diseases.

-

Rational Design of Selective Degraders: A deeper understanding of the structural basis for neosubstrate recognition will enable the rational design of molecular glues with improved selectivity, thereby minimizing off-target effects and enhancing the therapeutic window.

-

Overcoming Resistance: Investigating the mechanisms of resistance to IMiDs®, which can involve mutations in CRBN or its downstream targets, will be crucial for developing next-generation therapies and combination strategies.

-

Beyond Cancer: The immunomodulatory and anti-inflammatory properties of these compounds suggest their potential utility in a variety of non-oncological indications, such as autoimmune and inflammatory diseases.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione as a Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2][3] A critical component in the design of many successful PROTACs is the 3-aminopiperidine-2,6-dione scaffold, the core structure of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][5][6] These molecules function as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, making the 3-aminopiperidine-2,6-dione moiety an invaluable building block for PROTAC development.[][6][7]

This technical guide provides a comprehensive overview of the 3-aminopiperidine-2,6-dione core, its mechanism of action in recruiting CRBN, and its strategic implementation in the design and synthesis of effective PROTACs.

The Central Role of Cereblon (CRBN) in Targeted Protein Degradation

CRBN is the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[][8][9] The groundbreaking discovery that thalidomide and its analogs bind directly to CRBN unlocked the understanding of their therapeutic effects and paved the way for their use in TPD.[8][10] The binding of IMiDs to CRBN allosterically modulates the E3 ligase complex, altering its substrate specificity and leading to the ubiquitination and subsequent degradation of so-called "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5][9][11]

PROTACs leverage this naturally occurring process in a highly targeted manner. By chemically linking a CRBN-binding moiety, such as a 3-aminopiperidine-2,6-dione derivative, to a ligand for a protein of interest (POI), a PROTAC can induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[12][13] This proximity-induced event triggers the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][]

Mechanism of Action: The PROTAC-Induced Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[12][13] This complex brings the E3 ligase and the target protein into close proximity, facilitating the ubiquitination cascade. The efficiency of this process is influenced by several factors, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[13]

dot

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Strategies for Incorporating 3-Aminopiperidine-2,6-dione into PROTACs

The versatility of the 3-aminopiperidine-2,6-dione scaffold allows for various synthetic approaches to incorporate it into PROTACs. The choice of synthetic route often depends on the desired linker attachment point and the overall PROTAC design.

Common Starting Materials and Intermediates

The synthesis of CRBN-recruiting PROTACs typically begins with a functionalized 3-aminopiperidine-2,6-dione derivative. Commercially available starting materials include:

-

3-Aminopiperidine-2,6-dione hydrochloride: A common and versatile starting point.[15][16][17]

-

Thalidomide, Lenalidomide, and Pomalidomide: These can be chemically modified to introduce a linker attachment point.[5][6]

Linker Attachment Points

The point at which the linker is attached to the 3-aminopiperidine-2,6-dione moiety is a critical design parameter that can significantly impact the stability and efficacy of the resulting PROTAC.[18] Different attachment points can alter the orientation of the recruited E3 ligase relative to the target protein in the ternary complex.[18] Common linker attachment strategies involve modification of the phthalimide ring of thalidomide and its analogs.[5]

dot

Caption: Common linker attachment points on the thalidomide scaffold.

Representative Synthetic Protocol: Synthesis of a Lenalidomide-Based PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using a lenalidomide derivative.

Step 1: Functionalization of Lenalidomide for Linker Attachment

-

Starting Material: Lenalidomide.

-

Reaction: Introduction of a reactive handle, such as an alkyne or azide, onto the phthalimide ring. This can be achieved through various organic reactions, such as Sonogashira or Suzuki coupling, following the installation of a suitable leaving group (e.g., a halogen) on the phthalimide ring.[1] Alternatively, nucleophilic aromatic substitution can be employed.

-

Purification: The functionalized lenalidomide derivative is purified using standard techniques like column chromatography.

Step 2: Synthesis of the Linker and Target-Binding Moiety

-

Linker Synthesis: A linker with complementary reactive groups (e.g., an azide to react with an alkyne) is synthesized. Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[6]

-

Conjugation to Target Ligand: The linker is conjugated to the ligand for the protein of interest.

Step 3: PROTAC Assembly via Click Chemistry

-

Reaction: The functionalized lenalidomide derivative and the linker-target ligand conjugate are reacted together using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[19]

-

Purification: The final PROTAC is purified by preparative HPLC.

-

Characterization: The structure and purity of the PROTAC are confirmed by LC-MS and NMR.

Characterization of 3-Aminopiperidine-2,6-dione-Based PROTACs

A comprehensive suite of assays is essential to characterize the biological activity of newly synthesized PROTACs.

Biochemical and Biophysical Assays

These assays are crucial for quantifying the binding interactions that underpin PROTAC function.

| Assay | Purpose | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | To measure the kinetics and affinity of binary (PROTAC-CRBN, PROTAC-POI) and ternary complex formation.[12] | KD (dissociation constant), kon (association rate), koff (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions.[13] | KD, ΔH (enthalpy), ΔS (entropy) |

| Fluorescence Polarization (FP) | A competitive binding assay to determine the binding affinity of the PROTAC to the E3 ligase or target protein.[20] | IC50, Ki |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | To measure the proximity of the E3 ligase and the target protein in the presence of the PROTAC.[21] | TR-FRET ratio |

Cellular Assays

Cell-based assays are critical for evaluating the ability of a PROTAC to induce the degradation of the target protein in a physiological context.

Protocol: Western Blotting for Protein Degradation

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Other Important Cellular Assays:

-

NanoBRET™ and HaloTag® Assays: Live-cell assays to measure ternary complex formation and protein degradation kinetics in real-time.[22]

-

Quantitative Mass Spectrometry (Proteomics): To assess the global effects of the PROTAC on the cellular proteome and confirm the selectivity of target protein degradation.[20]

-

Cell Viability/Proliferation Assays: To determine the functional consequences of target protein degradation on cellular processes.

Case Studies of Successful CRBN-Based PROTACs

The 3-aminopiperidine-2,6-dione scaffold has been instrumental in the development of several clinically advanced PROTACs.

-

ARV-110 and ARV-471: These are orally bioavailable PROTACs targeting the Androgen Receptor (AR) and Estrogen Receptor (ER), respectively, for the treatment of prostate and breast cancer. Both utilize a CRBN-recruiting moiety.[7][23]

-

dBET1 and ARV-825: These PROTACs target the BET bromodomain protein BRD4 for degradation and have shown potent anti-cancer activity in preclinical models.[24] dBET1 links the BET inhibitor JQ1 to thalidomide.[24]

Future Directions and Conclusion

The 3-aminopiperidine-2,6-dione scaffold remains a cornerstone of PROTAC design due to its well-characterized interaction with CRBN and favorable drug-like properties.[] Future research will likely focus on:

-

Expanding the repertoire of CRBN-based PROTACs: Targeting a wider range of disease-relevant proteins.

-

Developing novel CRBN binders: To improve selectivity and overcome potential resistance mechanisms.[25]

-

Optimizing linker chemistry: To fine-tune the properties of the ternary complex and enhance degradation efficiency.[18]

References

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. lifesensors.com [lifesensors.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. themarkfoundation.org [themarkfoundation.org]

- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. o2hdiscovery.co [o2hdiscovery.co]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 3-Aminopiperidine-2,6-dione hydrochloride salt | 24666-56-6 | FA11978 [biosynth.com]

- 17. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein Degradation and PROTACs [worldwide.promega.com]

- 23. researchgate.net [researchgate.net]

- 24. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Key research papers on 3-Aminopiperidine-2,6-dione hydrobromide

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrobromide: A Cornerstone of Modern Immunomodulatory Therapies

For inquiries into the synthesis and application of cutting-edge pharmaceuticals, few intermediates command as much significance as this compound. This chiral molecule is the linchpin in the synthesis of immunomodulatory drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of hematological cancers. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and critical quality attributes of this pivotal compound.

The Strategic Importance of a Chiral Core

This compound serves as the foundational chiral building block for blockbuster drugs such as lenalidomide and pomalidomide.[1][2][3] These agents are analogues of thalidomide and are indispensable in the clinical management of multiple myeloma and other B-cell malignancies.[4][5] The therapeutic efficacy of these drugs is intrinsically linked to the specific stereochemistry of the 3-aminopiperidine-2,6-dione moiety, which dictates their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7] This interaction is the initiating event in a cascade that leads to the targeted degradation of specific proteins, a mechanism central to the drugs' anti-neoplastic and immunomodulatory effects.[8][9][10]

Synthesis and Physicochemical Profile

The production of enantiomerically pure 3-Aminopiperidine-2,6-dione is a critical manufacturing step that directly impacts the final drug product's safety and efficacy. The hydrobromide salt is often preferred due to its crystalline nature and stability, which are advantageous for pharmaceutical processing.

A Robust Synthetic Pathway

A common and efficient method for the synthesis of (S)-3-Aminopiperidine-2,6-dione hydrobromide starts from L-glutamine. This approach is favored for its use of an inexpensive and readily available chiral starting material.[11][12]

Experimental Protocol: Synthesis from L-Glutamine

-

Protection of the Amino Group: L-glutamine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions in subsequent steps. This is a standard strategy in peptide and amino acid chemistry to ensure regioselectivity.

-

Cyclization: The protected L-glutamine is then subjected to a cyclization reaction, often using a dehydrating agent or a coupling reagent, to form the piperidine-2,6-dione ring. This intramolecular reaction is thermodynamically favored due to the formation of a stable six-membered ring.

-

Deprotection: The protecting group is removed to yield the free amine. In the case of a Cbz group, this is typically achieved by catalytic hydrogenation, which is a clean and efficient method.[13]

-

Salt Formation: The resulting free base is then treated with hydrobromic acid to form the stable this compound salt, which can be easily isolated and purified by crystallization.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. veeprho.com [veeprho.com]

- 3. sdhypharma.com [sdhypharma.com]

- 4. How Immunomodulators Work in Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]

- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 12. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 13. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Aminopiperidine-2,6-dione Hydrobromide

Introduction

3-Aminopiperidine-2,6-dione, a derivative of glutarimide, is a molecule of significant interest to the pharmaceutical and drug development sectors.[1][2] It serves as the core pharmacophore for a class of groundbreaking immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide.[3][4] These drugs are pivotal in the treatment of various cancers, such as multiple myeloma. The precise structure and purity of this building block are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for 3-Aminopiperidine-2,6-dione hydrobromide. It is designed to equip researchers, analytical scientists, and process chemists with the expertise to interpret this data, understand the underlying principles, and apply field-proven methodologies for unambiguous structural confirmation and purity assessment. While much of the available literature pertains to the hydrochloride salt, the spectroscopic principles and expected patterns are directly translatable to the hydrobromide salt, with minor predictable variations in the mass spectrum.[5]

Molecular Structure and Physicochemical Properties

A complete understanding of the spectroscopic data begins with the molecule's fundamental structure and properties. The piperidine-2,6-dione core forms a rigid cyclic imide system, with a chiral center at the C3 position bearing the amino group. In the hydrobromide salt, this primary amine is protonated, forming an ammonium bromide salt, which significantly influences its solubility and spectroscopic characteristics.

Diagram 1: Chemical Structure of this compound

A 2D representation of the protonated structure.

| Property | Value | Source |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrobromide | N/A |

| CAS Number | 90802-45-2 | N/A |

| Molecular Formula | C₅H₉BrN₂O₂ | N/A |

| Molecular Weight | 209.04 g/mol | N/A |

| Monoisotopic Mass | 207.9847 Da | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like 3-aminopiperidine-2,6-dione, ¹H and ¹³C NMR are indispensable for confirming its identity and assessing purity.

Expertise in Action: Why NMR is Foundational The power of NMR lies in its ability to provide a complete atomic "map." Unlike techniques that only confirm mass or functional groups, NMR reveals the precise arrangement of atoms relative to one another. This is critical for distinguishing between isomers and identifying subtle structural changes or impurities that could have profound biological consequences. The choice of a high-field instrument (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, simplifying the interpretation of complex spin-spin coupling patterns inherent in the molecule's methylene protons.[5]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments. In the hydrobromide salt, the protonated amine group (-NH₃⁺) and the two electron-withdrawing carbonyl groups significantly influence the chemical shifts of adjacent protons, shifting them downfield.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

|---|---|---|---|---|

| N-H (Imide) | ~11.0 | Broad Singlet | 1H | The acidic imide proton is typically deshielded and appears far downfield. |

| N-H₃⁺ (Ammonium) | ~8.5 | Broad Singlet | 3H | The protons of the ammonium salt are exchangeable and appear as a broad signal. |

| C3-H (Methine) | ~4.0 - 4.2 | Multiplet (dd) | 1H | This proton is adjacent to the electron-withdrawing ammonium group and a carbonyl, causing a significant downfield shift. |

| C4-H₂ (Methylene) | ~2.6 - 2.8 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center, leading to complex splitting. |

| C5-H₂ (Methylene) | ~2.0 - 2.2 | Multiplet | 2H | These protons are further from the electron-withdrawing groups and appear more upfield. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The carbonyl carbons are the most deshielded, appearing significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| C2, C6 (Carbonyls) | ~170 - 175 | The two imide carbonyl carbons are in a highly deshielded environment.[5] |

| C3 (Methine) | ~50 - 55 | The carbon atom bonded to the nitrogen of the ammonium group. |

| C4 (Methylene) | ~30 - 35 | Aliphatic carbon adjacent to the methine. |

| C5 (Methylene) | ~20 - 25 | The most upfield aliphatic carbon in the ring.[5] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar salts and its high boiling point. It also shifts the residual water peak away from key analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm and a longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons (though none are present here, it is good practice for carbonyls). A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Diagram 2: NMR Analysis Workflow

A streamlined workflow for acquiring and interpreting NMR data.

Mass Spectrometry (MS) Analysis: Confirming Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, its primary roles are to confirm the molecular weight of the parent molecule and to provide structural information through fragmentation analysis.

Expertise in Action: Choosing the Right Ionization Technique Electrospray Ionization (ESI) is the method of choice for this compound.[3][4] As a pre-charged, polar salt, it is perfectly suited for ESI, which involves the creation of ions from a solution. This "soft" ionization technique typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Operating in positive ion mode is logical, as the molecule readily accepts a proton (or in this case, is already protonated).

Expected Mass Spectrum (ESI+)

In the ESI positive ion mode, the hydrobromide salt will dissociate in solution. The detected species will be the protonated free amine, [C₅H₈N₂O₂ + H]⁺.

Expected MS Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Observation |

|---|

| [M+H]⁺ | [C₅H₉N₂O₂]⁺ | 129.0658 | This is the expected molecular ion peak for the free amine. High-Resolution MS (HRMS) should detect this mass with high accuracy (<5 ppm error). |

Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragments provide a "fingerprint" that helps confirm the molecular structure.

Diagram 3: Proposed ESI-MS/MS Fragmentation Pathway

Key fragmentation steps for structural confirmation.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, leading to a fragment at m/z 112.[6]

-

Loss of Isocyanic Acid (HNCO): The glutarimide ring can fragment via the loss of isocyanic acid.

-

Decarbonylation: Loss of carbon monoxide (CO) from the ring structure is also a plausible fragmentation step.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. Causality: Acetonitrile promotes efficient spraying, while water ensures solubility. Formic acid aids in protonation and improves signal intensity in positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-300 to observe the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z ~129.07 and apply collision energy to induce fragmentation. Acquire the product ion spectrum.

-

Data Analysis: Compare the accurate mass measurement of the parent ion with the theoretical mass. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic characterization comes from integrating all available data.

-

NMR confirms the framework: The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, the presence of the imide and ammonium protons, and the connectivity of the piperidine ring.

-

MS confirms the mass: The HRMS data provides an exact mass, confirming the elemental formula (C₅H₈N₂O₂) of the core molecule with high confidence.

-

MS/MS validates the structure: The fragmentation pattern observed in the MS/MS spectrum corresponds to the logical breakdown of the structure confirmed by NMR.

Together, these techniques provide a self-validating system. The NMR shows how the atoms are connected, and the MS/MS shows that the molecule breaks apart in a way that is only possible with that specific arrangement. This comprehensive analysis provides an unambiguous and robust confirmation of the identity and structure of this compound, a critical step in the development of life-saving therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis Protocol for 3-Aminopiperidine-2,6-dione Hydrobromide: A Key Intermediate for Immunomodulatory Agents

Introduction

3-Aminopiperidine-2,6-dione, a derivative of glutamine, serves as a critical chiral building block in the synthesis of a class of potent immunomodulatory drugs, including lenalidomide and pomalidomide.[1] These agents are cornerstones in the treatment of hematological malignancies such as multiple myeloma. The therapeutic activity of these drugs is intrinsically linked to the stereochemistry and structural integrity of the 3-aminopiperidine-2,6-dione core, which facilitates binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, a mechanism known as targeted protein degradation.

Given its pharmaceutical significance, robust and scalable synthetic routes to 3-aminopiperidine-2,6-dione and its salts are of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed, three-step protocol for the synthesis of 3-aminopiperidine-2,6-dione hydrobromide, commencing from the readily available and inexpensive starting material, L-glutamine. The described methodology employs a carbobenzyloxy (Cbz) protecting group strategy, followed by a cyclization and a subsequent deprotection/salt formation step. Each step has been designed to be high-yielding and amenable to standard laboratory equipment.

Overall Synthetic Scheme

The synthesis of this compound from L-glutamine is a three-step process:

-

Protection: The primary amine of L-glutamine is protected with a carbobenzyloxy (Cbz) group.

-

Cyclization: The N-Cbz-L-glutamine is cyclized to form the piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The Cbz protecting group is removed under acidic conditions, and the hydrobromide salt is concurrently formed.

Caption: Overall workflow for the synthesis of 3-Aminopiperidine-2,6-dione HBr.

Materials and Methods

Materials

| Reagent | Grade | Supplier |

| L-Glutamine | Reagent | Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | Reagent | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Dioxane | Anhydrous | Sigma-Aldrich |

| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |

| 30-35% Hydrogen Bromide in Acetic Acid | Technical Grade | Sigma-Aldrich |

| Diethyl Ether | ACS Grade | VWR |

| Ethyl Acetate | ACS Grade | VWR |

| Dichloromethane | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.

-

Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Melting Point: Stuart SMP30 melting point apparatus.

-

pH Measurement: Mettler Toledo SevenCompact pH meter.

Experimental Protocol

Step 1: Synthesis of N-Carbobenzyloxy-L-glutamine (N-Cbz-L-glutamine)

This initial step protects the α-amino group of L-glutamine to prevent its participation in the subsequent cyclization reaction. The Schotten-Baumann reaction conditions, using a biphasic system with a mild inorganic base, are employed for this purpose.

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamine (14.6 g, 100 mmol) in 100 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium bicarbonate (21 g, 250 mmol) in portions to the stirred solution. Ensure the temperature remains below 10 °C.

-

In a separate beaker, dissolve benzyl chloroformate (18.8 g, 110 mmol) in 50 mL of dioxane.

-

Add the benzyl chloroformate solution dropwise to the L-glutamine solution over 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid = 5:4:1).

-

Once the reaction is complete, wash the mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2 with 2M HCl. A white precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum to yield N-Cbz-L-glutamine.

Expected Yield: 85-92% Appearance: White crystalline solid

Step 2: Synthesis of N-Cbz-3-aminopiperidine-2,6-dione

This step involves an intramolecular cyclization of N-Cbz-L-glutamine to form the desired piperidine-2,6-dione ring system. Acetic anhydride serves as a dehydrating agent to facilitate this transformation.

Procedure:

-

Place the dried N-Cbz-L-glutamine (28.0 g, 100 mmol) in a 250 mL round-bottom flask.

-

Add acetic anhydride (50 mL, 530 mmol) to the flask.

-

Heat the mixture to 60-70 °C with stirring for 2-3 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC (Mobile phase: Ethyl Acetate/Hexane = 1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

Stir for 1 hour to ensure complete hydrolysis of the excess acetic anhydride.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 100 mL) until the filtrate is neutral.

-

Recrystallize the crude product from a mixture of ethanol and water to afford pure N-Cbz-3-aminopiperidine-2,6-dione.

-

Dry the product under vacuum.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid

Step 3: Synthesis of this compound

In the final step, the Cbz protecting group is cleaved under strongly acidic conditions using hydrogen bromide in acetic acid. This method has the advantage of simultaneously forming the hydrobromide salt of the free amine, which often improves the crystallinity and stability of the final product.

Procedure:

-

To a 250 mL round-bottom flask, add N-Cbz-3-aminopiperidine-2,6-dione (26.2 g, 100 mmol).

-

Under a fume hood, add 100 mL of a 33% (w/w) solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction by TLC (Mobile phase: Dichloromethane/Methanol = 9:1).

-

Upon completion, add 200 mL of diethyl ether to the reaction mixture to precipitate the product.

-

Stir the resulting slurry for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration, washing with diethyl ether (3 x 50 mL).

-

Dry the solid under vacuum at 40-50 °C to yield this compound.

Expected Yield: 90-98% Appearance: White to off-white crystalline solid

Reaction Mechanisms

Caption: Key mechanistic steps in the synthesis.

Step 1 (N-Protection): The deprotonated amino group of L-glutamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion results in the formation of the stable carbamate linkage.[2]

Step 2 (Cyclization): Acetic anhydride activates the terminal carboxylic acid of the glutamine side chain, forming a mixed anhydride. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the six-membered piperidine-2,6-dione ring, with the elimination of acetic acid.[3][4]

Step 3 (Deprotection): The carbamate oxygen is protonated by the strong acid (HBr). The bromide ion then attacks the benzylic carbon in an SN2-type reaction, leading to the cleavage of the C-O bond and the formation of benzyl bromide. The resulting unstable carbamic acid readily decarboxylates to yield the free amine, which is then protonated by HBr to form the hydrobromide salt.[2]

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be similar to the hydrochloride salt, which melts with decomposition above 245 °C.[5] The free base melts at 142-143 °C.[6] |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~4.2-4.4 (m, 1H, CH-NH₃⁺), ~2.8-3.0 (m, 2H, CH₂), ~2.2-2.4 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~175-180 (2C, C=O), ~50-55 (1C, CH-NH₃⁺), ~25-30 (1C, CH₂), ~20-25 (1C, CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3000 (C-H stretch), ~1700-1750 (C=O stretch, dione) |

| Purity (HPLC) | ≥98%[5] |

Safety Precautions

-

General: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

-

Acetic Anhydride: This reagent is corrosive and reacts exothermically with water. Handle with care.

-

Hydrogen Bromide in Acetic Acid: This is a highly corrosive and toxic reagent that can cause severe burns. It should be handled with extreme caution in a fume hood. Ensure all glassware is dry before use to prevent a violent reaction with any residual water. In case of skin contact, wash immediately and thoroughly with water.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of this compound, a key precursor for important pharmaceutical agents. By starting with the inexpensive amino acid L-glutamine, this three-step synthesis is both economical and efficient. The detailed procedural steps and explanations of the underlying chemical principles are intended to enable researchers in the fields of organic synthesis and drug discovery to successfully prepare this valuable intermediate for their research and development needs.

References

- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 2. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 4. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 3-aminopiperidine-2,6-dione | CAS#:2353-44-8 | Chemsrc [chemsrc.com]

Application Notes and Protocols for the Incorporation of 3-Aminopiperidine-2,6-dione into PROTAC Linkers

Abstract

This document provides a comprehensive technical guide for the incorporation of 3-aminopiperidine-2,6-dione and its derivatives, key ligands for the Cereblon (CRBN) E3 ubiquitin ligase, into Proteolysis-Targeting Chimera (PROTAC) linkers. We present a detailed exploration of the underlying chemical strategies, practical synthesis protocols, and critical considerations for designing and constructing effective CRBN-recruiting PROTACs. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction: The Central Role of CRBN Ligands in PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of three components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3]

The E3 ligase Cereblon (CRBN) is one of the most widely recruited ligases in PROTAC design.[4] Its ligands are derived from the chemical scaffold of thalidomide and its analogs, lenalidomide and pomalidomide.[5][6] These immunomodulatory drugs (IMiDs) possess favorable drug-like properties, including relatively small size and good cell permeability, making them ideal starting points for PROTAC development.[5] The core chemical entity responsible for CRBN binding is the 3-aminopiperidine-2,6-dione moiety, often referred to as a glutarimide ring. The strategic incorporation of this scaffold into a PROTAC linker is a critical step that defines the ultimate efficacy of the degrader.

This guide will detail the primary synthetic routes for functionalizing the 3-aminopiperidine-2,6-dione core and conjugating it to various linkers, with a focus on providing both foundational understanding and actionable laboratory protocols.

The PROTAC-CRBN Mechanism of Action

The fundamental role of the 3-aminopiperidine-2,6-dione moiety is to anchor the PROTAC to the CRBN substrate receptor, bringing the entire CRL4CRBN E3 ligase complex into proximity with the target protein. This induced proximity is the catalytic event that triggers the downstream degradation cascade.

Figure 1: PROTAC-mediated protein degradation via CRBN recruitment.

Synthetic Strategy: Functionalizing the CRBN Ligand

There are two primary approaches for incorporating the 3-aminopiperidine-2,6-dione scaffold:

-

Starting from a Pre-functionalized IMiD: Utilizing commercially available or synthesized thalidomide, pomalidomide, or lenalidomide that already contains a suitable "exit vector" for linker attachment. This is the most common and often most efficient approach.

-

Building from 3-Aminopiperidine-2,6-dione: Synthesizing a custom CRBN ligand from the basic 3-aminopiperidine-2,6-dione hydrochloride salt. This provides maximum flexibility for novel designs but requires more extensive synthetic chemistry.

Defining the Exit Vector

The point of linker attachment on the CRBN ligand is a critical parameter that influences the geometry of the ternary complex.[7] For pomalidomide- and thalidomide-based ligands, the phthalimide ring is the primary site for modification. The most explored positions are C4 and C5, with the amino group of pomalidomide serving as a key functional handle.

-

C4-Attachment: Often achieved by acylation of the 4-amino group of pomalidomide.

-

C5-Attachment: Typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction on a 4-fluoro-thalidomide precursor, or by building the phthalimide ring from a substituted phthalic anhydride.[2]

Research suggests that the linker vector can significantly impact degradation efficiency and even selectivity.[7]

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for key transformations. These protocols are designed to be self-validating, explaining the rationale behind reagent choices and procedural steps.

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate with a Terminal Azide

This protocol describes a common strategy to generate a pomalidomide-based building block ready for "click chemistry" conjugation. The synthesis involves alkylation of the pomalidomide 4-amino group followed by conversion to an azide.

Figure 2: Workflow for synthesizing a pomalidomide-azide intermediate.

Step 1: Synthesis of N-(5-bromopentyl)-pomalidomide

-

Rationale: This step installs an alkyl chain with a terminal leaving group (bromide) onto the 4-amino position of pomalidomide. Potassium carbonate is a mild base used to deprotonate the amine, facilitating its nucleophilic attack on the dibromoalkane. DMF is a polar aprotic solvent that effectively dissolves the reactants.

-

Procedure:

-

To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction with water and extract with dichloromethane (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to afford the N-(5-bromopentyl)-pomalidomide intermediate.[8]

-

Step 2: Synthesis of Pomalidomide-C5-Azide

-

Rationale: This step converts the terminal bromide into an azide via a nucleophilic substitution. The azide is a stable and highly versatile functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) click chemistry.

-

Procedure:

-

To a solution of the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final pomalidomide-C5-azide product, which can be further purified by column chromatography if necessary.[8]

-

Protocol 2: Synthesis of a Pomalidomide-Linker Intermediate with a Terminal Amine

This protocol generates a pomalidomide building block with a terminal amine, which is ideal for direct conjugation to a POI ligand-linker construct via amide bond formation. This involves protecting the amine on the linker, coupling to pomalidomide, and then deprotecting.

Step 1: Synthesis of Boc-protected Amine Linker

-

Rationale: Direct alkylation with an amino-alkyl-halide can lead to side reactions. Using a Boc (tert-Butyloxycarbonyl) protected amine ensures that only the desired alkylation occurs. The Boc group is stable to the basic conditions of the alkylation but can be easily removed later under acidic conditions, demonstrating an orthogonal protecting group strategy.[9]

-

Procedure:

-

Synthesize or procure an N-Boc-amino-alkyl-bromide (e.g., N-Boc-5-bromopentylamine).

-

Step 2: Alkylation and Deprotection

-

Procedure:

-

Perform the alkylation of pomalidomide with the N-Boc-amino-alkyl-bromide (1.1 eq) using the conditions described in Protocol 1, Step 1.

-

After purification, dissolve the resulting Boc-protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA, 20-30% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Boc group.

-

Concentrate the mixture under reduced pressure. The resulting amine can be used as the TFA salt or neutralized during the subsequent coupling step.

-

Strategies for Linker Conjugation

With a functionalized CRBN ligand in hand, the next step is to couple it to the linker, which is typically pre-attached to the POI ligand. The two most robust and widely used methods are amide bond formation and click chemistry.

Amide Bond Formation

This is a classic and reliable method for connecting an amine-functionalized component to a carboxylic acid-functionalized component.

-

Scenario: Coupling a Pomalidomide-Linker-NH₂ with a POI-Linker-COOH .

-

Key Reagents: A variety of coupling reagents can be used to activate the carboxylic acid, facilitating the nucleophilic attack from the amine. The choice of reagent can impact yield, reaction time, and suppression of side reactions like racemization.[10]

| Coupling Reagent | Activator/Additive | Base | Key Characteristics & Rationale |

| HATU | (None required) | DIPEA, Et₃N | High Efficiency: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly effective for difficult couplings and sterically hindered amines. It forms a highly reactive OAt-ester. Generally provides high yields and fast reaction times.[1][11] |

| EDC | HOBt, OxymaPure | DIPEA, NMM | Water-Soluble Byproduct: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide that forms a water-soluble urea byproduct, simplifying purification. It is often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to increase efficiency and suppress racemization.[12] |

| HBTU / TBTU | HOBt | DIPEA, Et₃N | Reliable & Common: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is a cost-effective and widely used reagent. It is very efficient, with coupling reactions often completing rapidly.[10] |

Protocol 2a: General Amide Coupling using HATU

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid component (POI-Linker-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.

-

Add a solution of the amine component (Pomalidomide-Linker-NH₂, 1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC via flash chromatography and/or preparative HPLC.[11]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

Click chemistry offers a highly efficient, specific, and bio-orthogonal method for joining two molecular fragments.[2] The formation of a stable triazole ring connects the two halves of the PROTAC.

-

Scenario: Coupling a Pomalidomide-Linker-N₃ with a POI-Linker-Alkyne .

-

Key Reagents: This reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Protocol 2b: General CuAAC "Click" Reaction

-

Procedure:

-

In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and the azide-functionalized pomalidomide intermediate (from Protocol 1; 1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, or DMF).

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

-

Add a freshly prepared solution of sodium ascorbate (0.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution color changes.

-

Monitor progress by LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.[8]

-

Characterization and Purification

Ensuring the identity and purity of the final PROTAC is paramount for reliable biological evaluation. A suite of analytical techniques should be employed.

| Technique | Purpose | Typical Observations |

| LC-MS | Reaction monitoring & Mass Verification | Liquid Chromatography-Mass Spectrometry is used to track the consumption of starting materials and the formation of the product, confirming the molecular weight of the desired compound. |

| HPLC | Purity Assessment | High-Performance Liquid Chromatography, typically using a C18 reversed-phase column, is the gold standard for assessing the purity of the final compound. A purity of >95% is typically required for biological assays.[13] |

| ¹H & ¹³C NMR | Structural Confirmation | Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the covalent connections and the integrity of the entire molecule, including the formation of the triazole ring in click chemistry products. |

| HRMS | Exact Mass Determination | High-Resolution Mass Spectrometry confirms the elemental composition of the synthesized PROTAC, providing definitive proof of its chemical formula. |

Purification: Purification is almost always required and is typically achieved using a combination of normal-phase flash chromatography on silica gel to remove major impurities, followed by reversed-phase preparative HPLC to achieve high purity (>95%).[14]

Conclusion

The incorporation of a 3-aminopiperidine-2,6-dione moiety is a cornerstone of modern PROTAC design for recruiting the CRBN E3 ligase. The choice of synthetic strategy—whether starting from a pre-functionalized immunomodulatory drug or building a novel ligand from the ground up—depends on the specific goals of the research program. By understanding the key "exit vectors" and mastering robust conjugation chemistries such as amide bond formation and click chemistry, researchers can efficiently generate diverse libraries of PROTACs. The detailed protocols and strategic considerations outlined in this guide provide a solid framework for the successful synthesis, purification, and characterization of these powerful molecules, thereby accelerating the development of new therapeutics in the exciting field of targeted protein degradation.

References

- 1. peptide.com [peptide.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. bachem.com [bachem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Purity Assessment of 3-Aminopiperidine-2,6-dione

Introduction: The Critical Role of Purity in a Potent Pharmacophore

3-Aminopiperidine-2,6-dione, a chiral heterocyclic compound, serves as a cornerstone pharmacophore in a class of potent immunomodulatory drugs, including lenalidomide and pomalidomide.[1][2] These therapies have revolutionized the treatment of hematological malignancies such as multiple myeloma. The stereochemistry of the amine group at the 3-position is a critical determinant of both the therapeutic efficacy and the toxicological profile of the final active pharmaceutical ingredient (API). For instance, in the analogous case of thalidomide, the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is associated with teratogenicity.[1] Consequently, the stringent control and accurate determination of the chemical and enantiomeric purity of 3-aminopiperidine-2,6-dione are of paramount importance throughout the drug development and manufacturing process.

This comprehensive guide provides a detailed framework for the analytical methods required to ensure the purity of 3-aminopiperidine-2,6-dione. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. The protocols herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[3][4][5][6][7]

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route is crucial for identifying potential impurities. 3-Aminopiperidine-2,6-dione is commonly synthesized from L-glutamine.[8][9] The process typically involves:

-

Protection of the amino group of L-glutamine.

-

Cyclization to form the piperidine-2,6-dione ring.

-

Deprotection to yield the final product.[8]

This synthetic pathway can introduce several types of impurities:

-

Process-Related Impurities: Unreacted starting materials (e.g., L-glutamine), residual reagents from each synthetic step (e.g., protecting groups, cyclizing agents), and by-products of the reactions.

-

Degradation Products: The molecule can be susceptible to hydrolysis under certain pH and temperature conditions.[8]

-

Enantiomeric Impurity: The presence of the undesired enantiomer is a critical purity attribute that must be controlled.

-

Residual Solvents: Organic solvents used during synthesis and purification can be retained in the final product.

A logical workflow for the comprehensive purity analysis of 3-Aminopiperidine-2,6-dione is depicted below.

References

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 6. qbdgroup.com [qbdgroup.com]

- 7. database.ich.org [database.ich.org]

- 8. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 9. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

Application Note: Determination of the Solubility Profile of 3-Aminopiperidine-2,6-dione Hydrobromide in Common Laboratory Solvents

For: Researchers, scientists, and drug development professionals.

Introduction

3-Aminopiperidine-2,6-dione is a critical chemical scaffold, forming the core structure of several therapeutic agents, most notably in the class of immunomodulatory drugs. The hydrobromide salt of this compound is frequently utilized in research and development due to its solid-state properties and potential for enhanced bioavailability. A comprehensive understanding of its solubility in a range of common laboratory solvents is paramount for its effective use in medicinal chemistry, process development, and formulation science. Solubility data informs critical decisions in reaction setup, purification, formulation, and preclinical testing.